molecular formula C16H22N2O5S B1595825 Z-Ala-met-OH CAS No. 76264-05-6

Z-Ala-met-OH

Cat. No. B1595825
CAS RN: 76264-05-6
M. Wt: 354.4 g/mol
InChI Key: YYUCTNWOJJIRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Ala-met-OH, also known as Z-Alanyl-L-methionine, is an essential amino acid derivative and is a popular choice for use in laboratory experiments. It is a Zwitterionic amino acid, meaning it contains both positive and negative charges, and is a derivative of L-methionine. Z-Ala-met-OH is a versatile molecule that has a variety of applications in scientific research, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Green Synthesis in Food Industry

Z-Ala-met-OH and related compounds have been researched for their role in green technologies, particularly in synthesizing high-solubility and low-toxicity compounds. For example, a study demonstrated a clean, synthetic route for preparing Ala-Phe, a potential substitute for caffeine, starting from Z-Ala-OH. This synthesis involved biocatalysis and the use of magnetic nanoparticles, indicating the compound's potential application in the food industry (Ungaro et al., 2015).

Biomolecular Synthesis

Z-Ala-met-OH is used in novel approaches to biomolecular synthesis. For instance, Wolff Rearrangement of diazo ketones from amino acids like Z-Ala-OH has been employed to form chimeric biomolecules and oligonucleo-peptides (Guibourdenche, Seebach, & Natt, 1997).

Crystallography and Molecular Interaction Studies

The study of Z-Ala-met-OH derivatives aids in understanding molecular interactions and crystallography. For instance, the crystal structure of N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester, derived from Z-Ala-OH, has been analyzed to understand hydrogen bonding patterns and other molecular interactions (Alfonso et al., 2011).

Protein Structure Refinement and Prediction

Research involving Z-Ala-met-OH analogs contributes to protein structure refinement and prediction. Techniques using NMR chemical shifts and quantum chemistry have been applied to derive structural information about proteins, showcasing the compound's relevance in protein chemistry (Le et al., 1995).

Drug Delivery Research

Z-Ala-met-OH derivatives are also being explored in drug delivery systems. For instance, a study on self-assembled peptide-based hydrogels used Z-protected dehydropeptides for the delivery of drugs, demonstrating its potential in biomedical applications (Veloso et al., 2021).

Peptide Synthesis

Z-Ala-met-OH is used in peptide synthesis research. Studies have investigated the effects of various salt additives on peptide-coupling reactions using Z-protected amino acids, indicating its role in advancing peptide synthesis techniques (Thaler, Seebach, & Cardinaux, 1991).

Enzymatic Synthesis in Low-Temperature Conditions

Research on enzymatic synthesis using Z-Ala-met-OH derivatives in frozen aqueous solutions shows its significance in biochemical synthesis. This includes the use of enzymes like papain for the synthesis of Z-dipeptides under low-temperature conditions, which enhances the yield of peptide synthesis (Salam et al., 2008).

properties

IUPAC Name

(2S)-4-methylsulfanyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-11(14(19)18-13(15(20)21)8-9-24-2)17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUCTNWOJJIRAB-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ala-met-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Ala-met-OH
Reactant of Route 2
Reactant of Route 2
Z-Ala-met-OH
Reactant of Route 3
Reactant of Route 3
Z-Ala-met-OH
Reactant of Route 4
Reactant of Route 4
Z-Ala-met-OH
Reactant of Route 5
Reactant of Route 5
Z-Ala-met-OH
Reactant of Route 6
Reactant of Route 6
Z-Ala-met-OH

Citations

For This Compound
5
Citations
F Dal Degan, B Ribadeau-Dumas… - Applied and …, 1992 - Am Soc Microbiol
A procedure was developed to prepare in large amounts two carboxypeptidases, CPD-I and CPD-II, from Aspergillus niger. They were each shown to be serine proteases and single-…
Number of citations: 71 journals.asm.org
K Breddam, F Widmer, JT Johansen - Carlsberg Research …, 1981 - Springer
It is demonstrated that carboxypeptidase Y catalyzes the exchange of C-terminal amino acid residues in peptides for various other groups. Using N-blocked dipeptides as substrates …
Number of citations: 52 link.springer.com
K Breddam - Carlsberg Research Communications, 1988 - Springer
Carboxypeptidase S-1 from Pencillium janthinellum has been isolated by affinity chromatography and characterized. The enzyme activity is unusually stable in organic solvents, eg 80% …
Number of citations: 25 link.springer.com
K Breddam - Carlsberg research communications, 1985 - Springer
Carboxypeptidase II from malted barley is a serine carboxypeptidase which exhibits peptidase activity with a pH optimum below 4.0 and amidase, esterase, and peptidyl amino acid …
Number of citations: 24 link.springer.com
K Breddam, SB Sørensen, M Ottesen - Carlsberg research …, 1985 - Springer
A serine carboxypeptidase isolated from malted barley by affinity chromatography was termed malt carboxypeptidase II to distinguish it from another malt carboxypeptidase previously …
Number of citations: 33 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.